Product packaging for Efatutazone(Cat. No.:CAS No. 223132-37-4)

Efatutazone

Cat. No.: B1684554
CAS No.: 223132-37-4
M. Wt: 502.6 g/mol
InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
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Description

Overview of Inolitazone as a Thiazolidinedione (TZD) Derivative

Inolitazone is an orally bioavailable chemical compound classified as a thiazolidinedione (TZD) derivative. nih.govmedkoo.comontosight.ai Its molecular formula is C27H26N4O4S, and it possesses a chemical structure characteristic of the TZD class. nih.govuni.luidrblab.netbiocrick.com Functionally, Inolitazone operates as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmedkoo.comontosight.aibiocrick.comncats.iomedchemexpress.comnih.govcancer.govidrblab.netmybiosource.comresearchgate.netambeed.comglpbio.comontosight.ai

Synonyms and Research Codes of Inolitazone (Efatutazone, CS-7017, RS5444)

Inolitazone is known in the scientific community by several synonyms and research codes that reflect its development and investigation. nih.govmedkoo.commedchemexpress.comambeed.com These include this compound, CS-7017, and RS5444. nih.govmedkoo.combiocrick.comncats.iomedchemexpress.comnih.govmybiosource.comresearchgate.netambeed.comglpbio.comontosight.ai The dihydrochloride (B599025) salt form of the compound is also referred to by corresponding names such as Inolitazone dihydrochloride, this compound dihydrochloride, CS-7017 dihydrochloride, and RS5444 dihydrochloride. mybiosource.commedchemexpress.comnih.govallianceforclinicaltrialsinoncology.org

Historical Context of Thiazolidinediones in Therapeutic Research

Thiazolidinediones (TZDs) represent a class of compounds that have been extensively explored for their therapeutic applications, particularly in the realm of metabolic disorders. ontosight.aiontosight.ainih.govwikipedia.org Historically, TZDs gained prominence as insulin (B600854) sensitizers, with notable examples including Rosiglitazone (B1679542) (marketed as Avandia) and Pioglitazone (B448) (marketed as Actos). nih.govwikipedia.org These earlier TZD drugs were developed and approved for the management of type 2 diabetes mellitus. nih.govwikipedia.org Their primary pharmacological action involves enhancing insulin sensitivity and facilitating improved glucose uptake in peripheral tissues through their agonistic activity at PPARγ. nih.govwikipedia.org Beyond their initial focus on diabetes, research into TZD derivatives has expanded to investigate their potential in other therapeutic areas, including their anticancer mechanisms. medkoo.comncats.ioresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N4O4S B1684554 Efatutazone CAS No. 223132-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944956
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223132-37-4
Record name Efatutazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efatutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Inolitazone

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Inolitazone's primary mechanism of action involves the activation of PPARγ, a key regulator of various cellular processes.

Inolitazone demonstrates a high binding affinity and potent activity towards PPARγ. Its calculated inhibitory concentration (IC50) for growth inhibition is approximately 0.8 nM. medchemexpress.comadooq.comselleckchem.commedchemexpress.combiocrick.comapexbt.combiocrick.comtargetmol.cn In studies comparing its potency to other PPARγ agonists, Inolitazone was found to be significantly more potent. For instance, the IC50 values for Rosiglitazone (B1679542) and Troglitazone were determined to be 75 nM and 1412 nM, respectively. medchemexpress.commedchemexpress.combiocrick.comarctomsci.com

Furthermore, the effective concentration at which 50% of the maximum response (EC50) is observed highlights Inolitazone's potency. The EC50 for Inolitazone is 1 nM, while for Rosiglitazone and Troglitazone, the values are 65 nM and 631 nM, respectively. medchemexpress.commedchemexpress.comarctomsci.commedchemexpress.com This indicates that Inolitazone activates PPARγ at a concentration roughly 50 times lower than that of Rosiglitazone. apexbt.comadooq.com

Table 1: Comparative IC50 and EC50 Values of PPARγ Agonists

Compound IC50 (nM) EC50 (nM)
Inolitazone 0.8 medchemexpress.commedchemexpress.combiocrick.comarctomsci.com 1 medchemexpress.commedchemexpress.comarctomsci.commedchemexpress.com
Rosiglitazone 75 medchemexpress.commedchemexpress.combiocrick.comarctomsci.com 65 medchemexpress.commedchemexpress.comarctomsci.commedchemexpress.com

The biological effects of Inolitazone are directly linked to its activation of PPARγ. For example, in DRO cells, a type of thyroid cancer cell line, a 10 nM concentration of Inolitazone was shown to inhibit growth through a PPARγ-dependent mechanism. medchemexpress.commedchemexpress.combiocrick.comarctomsci.commedchemexpress.com The requirement of a functional PPARγ for the growth-inhibitory activity of Inolitazone was further confirmed using siRNA against PPARγ and a pharmacological antagonist. apexbt.com

Upon activation by a ligand such as Inolitazone, PPARγ forms a heterodimer with the Retinoid X Receptor alpha (RXRα). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. mdpi.com A transient transfection assay using a PPRE response element linked to a luciferase reporter gene (PPRE3-tk-luc) demonstrated that a 10 nM dose of Inolitazone activates PPARγ:RXRα-dependent transcription. medchemexpress.commedchemexpress.combiocrick.comtargetmol.cnarctomsci.commedchemexpress.commedchemexpress.com

Inolitazone exhibits high specificity for the PPARγ isoform over PPARα and PPARδ. medchemexpress.commedchemexpress.combiocrick.comarctomsci.com In experiments where a rat small intestinal cell line (RIE), which does not naturally express PPARs, was transiently transfected with different PPAR isoforms (γ, α, or δ) and a PPRE-luciferase reporter, 10 nM of Inolitazone only increased luciferase activity in the cells expressing PPARγ. medchemexpress.commedchemexpress.combiocrick.comarctomsci.commedchemexpress.com This demonstrates the selective activation of PPARγ by Inolitazone.

Activation of PPARγ:RXRα-Dependent Transcription

Modulation of Cellular Signaling Pathways

Inolitazone influences key cellular signaling pathways, notably those involved in cell cycle regulation.

A significant effect of Inolitazone is the upregulation of the cell cycle kinase inhibitor p21 WAF1/CIP1. medchemexpress.comapexbt.combiocrick.comtargetmol.cnarctomsci.commedchemexpress.commdpi.commedchemexpress.commedchemexpress.cn The p21 protein is a crucial inhibitor of cell cycle progression. cellsignal.com The upregulation of p21 by Inolitazone is a key mechanism for its anti-proliferative effects. apexbt.commdpi.com Studies have shown that silencing the p21 gene rendered cells insensitive to the effects of Inolitazone, confirming the critical role of p21 in mediating the compound's activity. medchemexpress.commedchemexpress.combiocrick.comarctomsci.commedchemexpress.commedchemexpress.com

Involvement of p21 WAF1/CIP1 in Inolitazone Sensitivity

A key mechanism in Inolitazone's action is its ability to upregulate the cell cycle kinase inhibitor p21 WAF1/CIP1. medchemexpress.commedchemexpress.comtargetmol.com This upregulation is a critical step in the growth-inhibitory effects of Inolitazone. biocrick.com Research has demonstrated that silencing p21 WAF1/CIP1 renders cells insensitive to the effects of Inolitazone, highlighting the essential role of this protein in mediating the compound's activity. medchemexpress.commedchemexpress.commedchemexpress.com The induction of p21 is linked to the activation of PPARγ, and this pathway is considered a significant contributor to the anti-proliferative effects of Inolitazone. researchgate.net

Impact on Non-PPARγ Pathways: PI3K/Akt, NF-κB, and MAPK

While Inolitazone's primary mechanism is through PPARγ activation, evidence suggests it also modulates other significant signaling pathways, including PI3K/Akt, NF-κB, and MAPK. researcher.life These pathways are often dysregulated in cancer and are involved in cell proliferation, survival, and inflammation. The interaction of thiazolidinedione derivatives with these non-PPARγ pathways can expand their therapeutic potential. researcher.life For instance, the NF-κB signaling pathway, a crucial player in inflammation and cancer, can be inhibited by PPARγ agonists. nih.gov Similarly, the PI3K/Akt and MAPK pathways, which are central to cell growth and survival, are also reported to be modulated by these compounds. researcher.lifenih.govmedchemexpress.cn

Antagonism of TGF-β/SMAD2 Signaling Pathway

Inolitazone has been shown to antagonize the Transforming Growth Factor-β (TGF-β)/SMAD2 signaling pathway. mdpi.com This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and motility. embopress.org Specifically, in certain cancer cell lines resistant to EGFR-tyrosine kinase inhibitors, Inolitazone was found to inhibit cell motility by targeting the TGF-β/SMAD2 pathway. nih.govmdpi.com The TGF-β signaling cascade involves the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. embopress.orgjci.orgnih.gov By antagonizing this pathway, Inolitazone can interfere with these cellular processes. mdpi.com

Regulation of RhoB Expression

A critical aspect of Inolitazone's mechanism is its ability to upregulate the expression of RhoB, a member of the Ras homolog gene family. nih.govmdpi.com The reactivation of suppressed RhoB is a crucial step for the inhibition of growth in certain cancer cells. medchemexpress.commedchemexpress.comarctomsci.com Research has established a direct link between Inolitazone treatment, the upregulation of RhoB, and the subsequent activation of p21, leading to cell stasis. researchgate.net Silencing RhoB has been shown to block Inolitazone's ability to induce p21 and inhibit cell proliferation. researchgate.net This highlights RhoB as a key intermediate in the signaling cascade initiated by Inolitazone. researchgate.netnih.gov

Cellular Processes Influenced by Inolitazone

Inolitazone exerts its effects by influencing fundamental cellular processes, primarily through the suppression of cell proliferation and the induction of apoptosis.

Suppression of Cell Proliferation

A major outcome of Inolitazone treatment is the suppression of cell proliferation. nih.govmedkoo.commedchemexpress.comresearchgate.net This effect is largely mediated through its activation of PPARγ and the subsequent upregulation of the cell cycle inhibitor p21. medchemexpress.combiocrick.comresearchgate.net The growth inhibition has been observed in various cancer cell lines. nih.govmedchemexpress.com The IC50 for growth inhibition by Inolitazone has been reported to be approximately 0.8 nM. medchemexpress.comselleckchem.com

Induction of Apoptosis

In addition to inhibiting proliferation, Inolitazone can also induce apoptosis, or programmed cell death. nih.govmedkoo.commedchemexpress.comresearchgate.net This process is crucial for eliminating malignant cells. nih.gov While Inolitazone alone can cause G1 arrest, its combination with other agents, such as paclitaxel (B517696), has been shown to synergistically potentiate apoptosis. nih.govmdpi.commdpi.com The induction of apoptosis by thiazolidinedione derivatives is a key component of their anti-cancer activity. bohrium.comresearchgate.net

Interactive Data Table: Inolitazone's Mechanistic Actions

Target/PathwayEffect of InolitazoneKey MediatorsCellular Outcome
PPARγ Agonist/Activation-Gene expression regulation
p21 WAF1/CIP1 UpregulationPPARγ, RhoBCell cycle arrest, Reduced proliferation
PI3K/Akt ModulationNon-PPARγAltered cell survival and growth
NF-κB Modulation/InhibitionNon-PPARγReduced inflammation
MAPK ModulationNon-PPARγAltered cell proliferation and differentiation
TGF-β/SMAD2 Antagonism-Inhibition of cell motility
RhoB UpregulationPPARγInduction of p21, Inhibition of proliferation

Interactive Data Table: Cellular Processes Affected by Inolitazone

Cellular ProcessEffect of InolitazoneUnderlying Mechanism
Cell Proliferation SuppressionUpregulation of p21, G1 cell cycle arrest
Apoptosis Induction (often in combination with other agents)Potentiation of apoptotic pathways

Inhibition of Angiogenesis

Inolitazone, as a member of the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, is implicated in the inhibition of angiogenesis, a critical process for tumor growth and metastasis. patsnap.comspringermedizin.de The anti-tumor effects of TZDs are partly attributed to their ability to suppress the formation of new blood vessels. patsnap.comspringermedizin.debohrium.com This anti-angiogenic activity is a recognized function of PPAR-γ activation. mdpi.com

While direct studies detailing the specific anti-angiogenic mechanisms of Inolitazone are not extensively covered in the provided literature, the effects of other PPAR-γ agonists offer significant insights. For instance, the TZD Rosiglitazone has been demonstrated to exert potent anti-angiogenic effects. In a xenograft model of adrenocortical carcinoma, treatment with Rosiglitazone significantly decreased the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. mdpi.com Furthermore, it reduced the levels of CD31, a crucial marker for vascular endothelial cells. mdpi.com Endogenous agonists of PPAR-γ have also been shown to reduce cancer-related angiogenesis, reinforcing the role of this pathway in controlling vascularization. mdpi.com The general mechanism for TZDs involves interfering with critical signaling pathways that support tumor development, including those that drive angiogenesis. springermedizin.de

Stimulation of Tumor Cell Differentiation

A primary mechanism of action for Inolitazone is the stimulation of tumor cell differentiation, a process whereby cancer cells are induced to mature into more specialized, less proliferative cell types. medkoo.comnih.gov Inolitazone is an orally bioavailable agonist of PPAR-γ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. nih.govcancer.gov The binding and activation of PPAR-γ by Inolitazone leads to the regulation of gene expression involved in cellular differentiation, particularly adipocyte differentiation. nih.govcancer.gov This activation can result in the induction of tumor cells to differentiate, which is often accompanied by apoptosis and a decrease in cell proliferation. medkoo.comcancer.gov

Research has shown that Inolitazone's activity is dependent on PPAR-γ. medchemexpress.com In studies using anaplastic thyroid carcinoma (ATC) cells (DRO), 10 nM of Inolitazone was found to inhibit growth through a PPAR-γ-dependent mechanism. medchemexpress.combiocrick.com This was further demonstrated by its ability to upregulate the cell cycle kinase inhibitor p21WAF1/CIP1; silencing this gene rendered the cells insensitive to Inolitazone. medchemexpress.com In a mouse model of mammary cancer initiated by the loss of full-length BRCA1, the PPAR-γ agonist Efatutazone (Inolitazone) was found to increase the spectrum of well-differentiated mammary cancer subtypes. medkoo.com

Cell Line / ModelCompoundConcentrationObserved EffectReference
Anaplastic Thyroid Carcinoma (DRO cells)Inolitazone10 nMGrowth inhibition via a PPARγ-dependent mechanism. medchemexpress.combiocrick.com
Mammary Cancer Mouse Model (BRCA1-deficient)Inolitazone (this compound)Not SpecifiedIncreased the spectrum of well-differentiated cancer subtypes. medkoo.com

Modulation of Cell Motility

Inolitazone has been shown to modulate cancer cell motility, a key factor in tumor invasion and metastasis. mdpi.com Pre-clinical studies have demonstrated that this compound (Inolitazone) can suppress cancer cell motility. researchgate.net

Specifically, in non-small cell lung cancer (NSCLC) cell lines that are resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (PC-9ER and PC-9ZD), Inolitazone effectively inhibits cell motility. mdpi.com The primary mechanism for this effect is the antagonism of the transforming growth factor-β (TGF-β)/SMAD2 signaling pathway. mdpi.com It is noteworthy that Inolitazone did not show significant growth-inhibitory effects on these resistant cells, suggesting its role is more specific to motility in this context. mdpi.com This highlights its potential to act as an agent that specifically targets the metastatic potential of certain cancer cells.

Cell LineCompoundKey Pathway TargetedObserved Effect on MotilityReference
EGFR-TKI-resistant NSCLC (PC-9ER, PC-9ZD)Inolitazone (this compound)TGF-β/SMAD2 SignalingInhibition of cell motility. mdpi.com

Impact on Lipid Metabolism Pathways

Inolitazone, through its activation of PPAR-γ, has a significant impact on lipid metabolism pathways. PPARs are crucial transcription factors that regulate genes involved in the metabolism of carbohydrates, proteins, and lipids. allianceforclinicaltrialsinoncology.org The activation of PPAR-γ specifically promotes lipid uptake and can influence lipid synthesis. mdpi.comresearchgate.net Thiazolidinedione derivatives are recognized for their potential as anti-cancer agents, partly through their ability to inhibit lipogenesis pathways that are essential for cancer cell proliferation and survival. patsnap.comspringermedizin.de

The progression of cancer is often linked to metabolic reprogramming, with lipid metabolism being central to tumor growth. frontiersin.org Key enzymes in lipid synthesis pathways are often upregulated in cancer cells. PPAR-γ activation by agonists like Inolitazone can counteract these changes. For example, downregulating ATP-citrate lyase (ACLY), a key enzyme in producing acetyl-CoA for lipid synthesis, can reduce intracellular lipid synthesis and accumulation through the degradation of PPAR-γ. researchgate.net Other critical enzymes in lipid metabolism that are targets in cancer therapy include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). mdpi.com By modulating the central regulator PPAR-γ, Inolitazone can influence these downstream pathways, representing a strategy for targeting the metabolic underpinnings of cancer. patsnap.comspringermedizin.de

Enzyme/ProteinFunction in Lipid MetabolismRelevance to CancerReference
PPAR-γTranscriptional regulator of lipid uptake and adipocyte differentiation.Activation by agonists like Inolitazone can inhibit cancer cell growth and modulate metabolism. mdpi.comallianceforclinicaltrialsinoncology.org
ATP-citrate lyase (ACLY)Converts citrate (B86180) to acetyl-CoA for fatty acid synthesis.Upregulated in many cancers to fuel lipid production. researchgate.netfrontiersin.org
Acetyl-CoA Carboxylase (ACC)Catalyzes the first committed step in fatty acid synthesis.Inhibition can suppress the growth of various cancer cells. mdpi.com
Fatty Acid Synthase (FASN)Catalyzes the synthesis of saturated fatty acids.Overexpressed in many cancers, associated with poor prognosis. mdpi.com

Preclinical Research on Inolitazone

In Vitro Studies

In vitro studies, which are conducted using cells cultured in a laboratory setting, have provided foundational insights into the mechanisms of action of Inolitazone. news-medical.net These studies are crucial for understanding a compound's potential therapeutic effects before it is tested in living organisms. creative-biolabs.comquantics.co.uk

Growth Inhibition in Specific Cell Lines (e.g., DRO cells)

Inolitazone has demonstrated significant growth-inhibitory effects in DRO cells, a cell line derived from a human anaplastic thyroid carcinoma. medchemexpress.comarctomsci.com The compound is a high-affinity agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), and its biological activity is dependent on this receptor. medchemexpress.com The inhibitory concentration at 50% (IC50) for Inolitazone in terms of growth inhibition is approximately 0.8 nM. medchemexpress.combiocrick.com This effect is mediated through a PPARγ-dependent mechanism. medchemexpress.comarctomsci.com

Studies have shown that Inolitazone upregulates the cell cycle kinase inhibitor p21WAF1/CIP1. medchemexpress.commedchemexpress.com When p21WAF1/CIP1 is silenced, the cells become insensitive to the effects of Inolitazone, highlighting the critical role of this protein in the compound's mechanism of action. medchemexpress.commedchemexpress.com In comparison to other PPARγ agonists, Inolitazone is significantly more potent. The half-maximal effective concentrations (EC50) for activating PPARγ-dependent transcription were found to be 1 nM for Inolitazone, 65 nM for Rosiglitazone (B1679542), and 631 nM for Troglitazone. medchemexpress.commedchemexpress.com Similarly, the IC50 values for growth inhibition were 0.8 nM for Inolitazone, 75 nM for Rosiglitazone, and 1412 nM for Troglitazone. medchemexpress.commedchemexpress.com

Table 1: Comparative Potency of PPARγ Agonists in DRO Cells

CompoundEC50 (nM) medchemexpress.commedchemexpress.comIC50 for Growth Inhibition (nM) medchemexpress.commedchemexpress.com
Inolitazone 10.8
Rosiglitazone 6575
Troglitazone 6311412

Additive Antiproliferative Activity with Co-administered Agents (e.g., Paclitaxel)

Research has indicated that Inolitazone, when used in combination with Paclitaxel (B517696), demonstrates an additive antiproliferative activity in cell culture. biocrick.commedchemexpress.com This suggests a potential synergistic effect when these two agents are co-administered, leading to enhanced inhibition of tumor cell growth. medchemexpress.commdpi.com

Effects on Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI)-Resistant Lung Cancer Cells

The development of resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). nih.govmdpi.com Resistance can occur through various mechanisms, including the emergence of new mutations or the activation of alternative signaling pathways. nih.govmednexus.org Thiazolidinedione derivatives, the class of compounds to which Inolitazone belongs, have been investigated for their potential to overcome this resistance by influencing non-PPAR-γ pathways such as PI3K/Akt, NF-κB, and MAPK. researchgate.net

Investigations in Human Hepatocarcinoma Cells (HepG2)

HepG2 cells, a human hepatocellular carcinoma cell line, are a widely used model for studying liver cancer and drug metabolism. cet.bio Studies on various compounds in HepG2 cells have explored mechanisms of apoptosis, or programmed cell death, as a key indicator of anti-cancer activity. mdpi.comfrontiersin.orgwaocp.orgnih.gov For instance, research on other agents has shown that the induction of apoptosis in HepG2 cells can be mediated through both intrinsic (mitochondrial) and extrinsic pathways. waocp.orgnih.gov

In Vivo Studies

In vivo studies, which are conducted in living organisms, are essential for evaluating the efficacy and systemic effects of a potential therapeutic agent. news-medical.net

Tumor Growth Inhibition in Xenograft Models (e.g., DRO and ARO tumors in athymic nude mice)

Inolitazone has been shown to inhibit tumor growth in xenograft models using athymic nude mice. medchemexpress.commedchemexpress.com When Inolitazone was administered in the diet to mice prior to the implantation of DRO tumor cells, it inhibited tumor growth in a dose-responsive manner. medchemexpress.combiocrick.com At the highest dose tested, a 94.4% inhibition of tumor growth was observed on day 32 compared to the control group. medchemexpress.commedchemexpress.com

In a different experimental setup where treatment began one week after the implantation of DRO or ARO tumor cells, Inolitazone also demonstrated significant tumor growth inhibition. medchemexpress.commedchemexpress.com On day 35, there was a 68.9% inhibition in DRO tumors and a 48.3% inhibition in ARO tumors compared to their respective controls. medchemexpress.commedchemexpress.com

Table 2: In Vivo Tumor Growth Inhibition by Inolitazone

Tumor TypeTreatment StartMeasurement Day% Growth Inhibition medchemexpress.commedchemexpress.com
DRO Pre-implantationDay 3294.4%
DRO 1-week post-implantationDay 3568.9%
ARO 1-week post-implantationDay 3548.3%

Dose-Responsive Inhibition of Tumor Growth

Preclinical studies using animal models have demonstrated that Inolitazone can inhibit tumor growth in a dose-responsive manner. In one key study, athymic nude mice were implanted with DRO anaplastic thyroid carcinoma cells and administered Inolitazone through their diet. biocrick.com The results showed a clear correlation between the dosage of Inolitazone and the extent of tumor growth inhibition. biocrick.com

At the highest tested dose of 0.025%, Inolitazone achieved a 94.4% inhibition of tumor growth by day 32 compared to the control group. biocrick.com Notably, in this high-dose group, five out of the ten animals did not develop any demonstrable tumors. biocrick.com A lower dose of 0.0025% resulted in a 62.3% inhibition of tumor growth by day 32. biocrick.com The lowest dose of 0.00025% did not produce a significant growth inhibitory effect when compared to the control group. biocrick.com

Inolitazone Dose (in diet)Tumor Growth Inhibition (%) vs. Control (Day 32)Additional Observations
0.025%94.4%5 of 10 mice were tumor-free
0.0025%62.3%-
0.00025%No significant inhibition-

Efficacy in Combination Therapies in Animal Models

The therapeutic potential of Inolitazone has also been evaluated in combination with conventional chemotherapy agents in animal models. Research indicates that combining Inolitazone with Paclitaxel results in an additive antiproliferative effect against anaplastic thyroid carcinoma (ATC). biocrick.com This suggests a synergistic or complementary mechanism of action between the two compounds.

In studies where tumors were allowed to become established before treatment began, mice with DRO or ARO thyroid tumor xenografts were treated with 0.025% Inolitazone. biocrick.com By day 35, the Inolitazone-treated animals showed significant tumor growth inhibition compared to their respective controls. Specifically, tumor growth was inhibited by 68.9% in the DRO tumor models and by 48.3% in the ARO tumor models. biocrick.com These findings underscore the potential of Inolitazone as part of a combination therapy regimen for aggressive cancers. biocrick.com

Tumor ModelTreatmentTumor Growth Inhibition (%) vs. Control (Day 35)
DRO Xenograft0.025% Inolitazone68.9%
ARO Xenograft0.025% Inolitazone48.3%

Evaluation in Endometrial Cancer Mouse Models

The evaluation of PPARγ agonists is relevant in the context of endometrial cancer, as these receptors play a role in tumor biology. researchgate.net While other PPARγ agonists like Pioglitazone (B448) have been investigated for anti-tumor efficacy in endometrial cancer mouse models, showing dose-dependent inhibition of tumor lesions, specific preclinical data on Inolitazone in such models is less detailed in published literature. researchgate.net

The establishment of preclinical animal models is a critical component of cancer research. mdpi.com For endometrial cancer, murine xenograft models, including those using patient-derived tumor xenografts (PDX), are valuable tools for evaluating new therapies. nih.govmdpi.com These models can be created by implanting human endometrial cancer cell lines (like HEC-1A or Ishikawa) or patient tumor tissue into immunodeficient mice, either subcutaneously or orthotopically into the uterus. mdpi.com Orthotopic models are particularly advantageous as they allow tumor growth in a more clinically relevant microenvironment and can recapitulate metastatic spread. mdpi.com Genetic mouse models, such as those with conditional deletions of tumor suppressor genes like PTEN or p53, are also considered ideal for studying the progression of endometrial cancer from precursor lesions to invasive disease. nih.gov Future evaluations of Inolitazone for endometrial cancer would likely employ these established and sophisticated mouse models to assess its therapeutic efficacy.

Clinical Investigation of Inolitazone

Phase I Clinical Trials

Initial clinical studies of Inolitazone focused on establishing its safety profile and understanding its behavior in the human body, particularly in patients with advanced cancers.

Phase I studies were conducted to assess Inolitazone in patients with advanced and metastatic solid tumors. medkoo.comresearchgate.net These trials demonstrated that the compound was well-tolerated with a manageable side effect profile. mdpi.com A study involving patients with advanced solid tumors revealed positive safety results, indicating that Inolitazone could be used alone or in combination with other chemotherapy agents. researchgate.net The findings from these initial trials supported its further development in more specific cancer contexts. researchgate.netmdpi.com

Several Phase I trials have been initiated to investigate Inolitazone in various advanced cancers, as detailed in the table below.

NCT NumberSponsor(s)Condition(s)Start Date
NCT00408434 Daiichi Sankyo, Inc.NeoplasmNov-06
NCT00881569 Daiichi Sankyo, Inc.Advanced CancerMar-09
NCT01504490 Georgetown University, Daiichi Sankyo, Inc.Solid Tumors, Lymphoma, Multiple MyelomaDec-11

Table 1: Selected Phase I Clinical Trials of Inolitazone in Solid Tumors. medchemexpress.comarctomsci.com

Pharmacokinetic analysis from a Phase I trial provided insight into the absorption and concentration of Inolitazone in patients. In a study involving patients with anaplastic thyroid cancer, serum drug levels were measured after oral administration. The results showed a dose-dependent increase in drug concentration. The median peak blood level of Efatutazone was observed to be 8.6 ng/mL for a 0.15-mg dose, which increased to 22.0 ng/mL for a 0.3-mg twice-daily dose. researchgate.netbiocrick.com

Safety and Tolerability in Patients with Metastatic Solid Tumors

Phase II Clinical Trials

Following the initial safety assessments, Inolitazone advanced to Phase II clinical trials to evaluate its efficacy, particularly in rare and aggressive cancers like anaplastic thyroid cancer.

Anaplastic thyroid cancer (ATC) is a rare but highly aggressive form of thyroid cancer with a poor prognosis. allianceforclinicaltrialsinoncology.org Given its aggressive nature, effective therapeutic options are urgently needed. allianceforclinicaltrialsinoncology.org Inolitazone has been investigated as a potential targeted therapy for this disease. arctomsci.comallianceforclinicaltrialsinoncology.orgmayo.edu

A significant area of investigation has been the combination of Inolitazone with the chemotherapy drug Paclitaxel (B517696) for patients with advanced ATC. mayo.educlinicaltrials.gov A multicenter Phase I trial was conducted to evaluate the safety and potential effectiveness of this combination. researchgate.net The rationale for this combination is that the two drugs work through different mechanisms to stop the growth of tumor cells. clinicaltrials.govcancer.govmayo.edu

Subsequently, a Phase II clinical trial (NCT02152137) was initiated by the Alliance for Clinical Trials in Oncology to determine if the combination of Inolitazone (this compound) and Paclitaxel improves the confirmed response rate in patients with advanced ATC. medchemexpress.comarctomsci.comallianceforclinicaltrialsinoncology.orgclinicaltrials.gov The primary objective of this study was to assess the efficacy of the combination therapy in this patient population. clinicaltrials.govcancer.gov The study enrolled patients with metastatic or locally advanced, unresectable ATC. cancer.govmayo.edu

Data from the Phase I trial of Inolitazone combined with Paclitaxel in 15 patients with ATC provided early evidence of clinical activity. researchgate.net While the efficacy was described as modest, the combination did lead to disease stability in a notable portion of the patients. researchgate.net Specifically, seven of the 15 enrolled patients achieved stable disease. researchgate.netmdpi.com One patient who received the 0.3 mg dose of Inolitazone experienced a partial response. researchgate.net

OutcomePatients Receiving 0.15 mg InolitazonePatients Receiving 0.3 mg InolitazoneTotal Patients
Partial Response 011/15
Stable Disease Not SpecifiedNot Specified7/15
Median Time to Progression 48 days68 daysN/A
Median Survival 98 days138 daysN/A

Table 2: Efficacy Results from Phase I Trial of Inolitazone with Paclitaxel in ATC. researchgate.net

Combination with Paclitaxel in ATC

Studies in Myxoid Liposarcoma

A Phase II clinical trial was conducted to evaluate the efficacy of inolitazone (this compound dihydrochloride) in patients with previously treated, unresectable myxoid liposarcoma. mycancergenome.orgallianceforclinicaltrialsinoncology.org This study aimed to determine the confirmed response rate in patients whose disease had progressed after at least one prior therapy. mycancergenome.org Myxoid liposarcoma is the second most common type of liposarcoma and often affects the limbs. allianceforclinicaltrialsinoncology.org For patients with advanced, inoperable disease, treatment options are limited, highlighting the need for novel therapies like inolitazone. allianceforclinicaltrialsinoncology.org The trial, identified as Alliance A091202, investigated how inolitazone works to stop the growth of tumor cells, either by killing them or preventing their division and spread. mycancergenome.orgallianceforclinicaltrialsinoncology.org

Studies in Colorectal Cancer

The therapeutic potential of inolitazone hydrochloride has also been investigated in the context of colorectal cancer. mdpi.com A Phase 2 clinical trial sponsored by Daiichi Sankyo, Inc. was initiated to explore its effects on this type of cancer. medchemexpress.com While detailed results from this specific trial are not extensively published in the provided search results, the inclusion of inolitazone in clinical studies for colorectal cancer underscores the scientific interest in its mechanism of action against this malignancy. mdpi.commedchemexpress.com

Studies in Non-Small Cell Lung Carcinoma (NSCLC)

Inolitazone has been part of clinical investigations for non-small cell lung carcinoma (NSCLC). policylab.us A Phase 2 clinical trial was designed to assess its efficacy in patients with metastatic NSCLC. medchemexpress.com Additionally, a Phase 1 study was conducted to evaluate inolitazone in combination with other agents for carcinoma, non-small-cell lung. medchemexpress.com NSCLC is a prevalent and often challenging cancer to treat, particularly in its advanced stages, making the exploration of new therapeutic avenues like inolitazone a priority in oncology research. nih.gov

Studies in Other Advanced Cancers (Solid Tumors, Lymphoma, Multiple Myeloma)

The clinical investigation of inolitazone has extended to a broader range of advanced cancers. nih.gov A Phase 1 clinical trial was initiated to study the combination of inolitazone (referred to as CS-7017) and bexarotene (B63655) in patients with solid tumors, lymphoma, and multiple myeloma. medchemexpress.compatsnap.com This study aimed to assess the safety and preliminary efficacy of this combination therapy. clinicaltrials.govclinicaltrials.govucdavis.edu The inclusion of such a diverse patient population suggests a belief that the underlying mechanism of inolitazone could have broad applicability across different types of hematological and solid malignancies. nih.gov

Comparison with Other Thiazolidinedione Derivatives in Clinical Contexts

Thiazolidinediones (TZDs), also known as glitazones, are a class of drugs that includes inolitazone, as well as more widely known members like pioglitazone (B448) and rosiglitazone (B1679542). njmonline.nlwikipedia.org While primarily developed for the treatment of type 2 diabetes mellitus, their shared mechanism of action as PPAR-gamma agonists has led to their investigation in oncology. patsnap.comnjmonline.nlnih.gov

Therapeutic Applications and Outcomes

In the context of their approved indication for type 2 diabetes, pioglitazone and rosiglitazone have demonstrated comparable efficacy in lowering blood glucose levels. njmonline.nl Their therapeutic effect is attributed to enhancing insulin (B600854) sensitivity. nih.gov Beyond diabetes, TZDs have shown potential in other conditions associated with insulin resistance. njmonline.nl

In oncology, various TZD derivatives have been explored for their anti-cancer properties. mdpi.comnih.gov Preclinical studies and some clinical trials have investigated compounds like pioglitazone and rosiglitazone in different cancer types. researchgate.net Inolitazone stands out due to its high affinity for PPAR-gamma. medchemexpress.com In vitro studies have shown that inolitazone has a significantly lower EC50 (the concentration at which it produces 50% of its maximal effect) for PPAR-gamma activation compared to rosiglitazone and another TZD, troglitazone. medchemexpress.commedchemexpress.com Specifically, the EC50 for inolitazone was 1 nM, while it was 65 nM for rosiglitazone and 631 nM for troglitazone. medchemexpress.com Similarly, the IC50 (the concentration that inhibits cell growth by 50%) was 0.8 nM for inolitazone, 75 nM for rosiglitazone, and 1412 nM for troglitazone. medchemexpress.commedchemexpress.com These findings suggest that inolitazone is a more potent PPAR-gamma agonist than other TZDs.

In Vitro Potency of Thiazolidinedione Derivatives
CompoundEC50 (nM) for PPARγ ActivationIC50 (nM) for Growth Inhibition
Inolitazone10.8
Rosiglitazone6575
Troglitazone6311412

Considerations of Side Effect Profiles and Tolerability

While primarily studied in the context of diabetes treatment, the side effect profiles of thiazolidinediones are an important consideration. A known side effect of TZDs like pioglitazone and rosiglitazone is fluid retention, which can lead to edema. wikipedia.orgnih.gov This is a particular concern in patients with or at risk for heart failure. wikipedia.org Other potential adverse effects associated with some TZDs include weight gain, hepatotoxicity, and an increased risk of bone fractures. nih.govmdpi.comencyclopedia.pub The first TZD, troglitazone, was withdrawn from the market due to severe liver toxicity. ahajournals.org The search for newer TZD derivatives with improved safety profiles and reduced side effects remains an active area of research. mdpi.com

Future Directions and Research Gaps

Novel Therapeutic Strategies with Inolitazone

The exploration of novel therapeutic strategies involving Inolitazone, a third-generation thiazolidinedione (TZD) and a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is an expanding area of cancer research. patsnap.commdpi.com The primary antitumor effects of TZDs like Inolitazone are associated with the activation of PPARγ, which can lead to the suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). patsnap.com

Recent research has also shed light on the potential of Inolitazone and other TZD derivatives to modulate non-PPARγ pathways, such as PI3K/Akt, NF-κB, and MAPK. This broader mechanistic action suggests a role in overcoming drug resistance and improving therapeutic outcomes. patsnap.com The ability of PPARγ ligands to inhibit tumor growth, induce terminal differentiation of cancer cells, and cause cell cycle arrest further highlights their potential as anticancer agents. mdpi.com These multifaceted effects make them promising candidates for advancing cancer treatment strategies. patsnap.com The focus is on leveraging these mechanisms to develop innovative anti-cancer therapies. patsnap.comspringermedizin.de

Investigations into PPARγ-Independent Anticancer Effects

While the anticancer activities of Inolitazone are primarily linked to its function as a PPARγ agonist, there is growing evidence for PPARγ-independent effects among thiazolidinedione derivatives. patsnap.comspringermedizin.de Research suggests that some TZD analogues exert their anticancer effects, including cell cycle arrest and apoptosis induction, independently of PPARγ activation. nih.gov For instance, studies on other TZDs have shown the suppression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) expression, indicating an anti-angiogenic effect that is independent of PPARγ. nih.gov

Furthermore, some studies have indicated that the growth-inhibitory effects of certain PPARγ agonists might be enhanced by PPARγ antagonists like GW9662, suggesting the involvement of pathways outside of PPARγ. mdpi.com This opens up avenues for investigating whether Inolitazone possesses similar PPARγ-independent mechanisms that could be harnessed for cancer therapy. patsnap.commdpi.com The ability of TZDs to modulate pathways like PI3K/Akt, NF-κB, and MAPK further supports the existence of these non-PPARγ-mediated actions. patsnap.comspringermedizin.de

Overcoming Drug Resistance Mechanisms

Drug resistance is a significant hurdle in cancer treatment, where tumors either intrinsically possess or acquire mechanisms to evade the effects of chemotherapy. mdpi.com Thiazolidinediones, including Inolitazone, are being investigated for their potential to overcome these resistance mechanisms. patsnap.comspringermedizin.de The modulation of non-PPARγ pathways like PI3K/Akt, NF-κB, and MAPK by TZDs is a key area of interest in this regard. patsnap.comspringermedizin.de

For example, activation of the NF-κB pathway is linked to increased cell proliferation and survival, and its inhibition can block apoptosis. mdpi.com By potentially interfering with such pathways, Inolitazone could help circumvent resistance. patsnap.commdpi.com In non-small cell lung cancer (NSCLC) cell lines resistant to EGFR-TKI, the TZD Efatutazone (Inolitazone) was found to inhibit cell motility by antagonizing the TGF-β/SMAD2 signaling pathway. mdpi.com Although it did not show significant growth-inhibitory effects on its own in these resistant cells, it suggests a potential role as an adjuvant therapy. mdpi.com

Potential for Combination Therapies and Adjuvant Applications

A promising future direction for Inolitazone lies in its use in combination therapies and as an adjuvant to existing cancer treatments. patsnap.commdpi.com The rationale is to enhance treatment efficacy by targeting multiple cancer-promoting pathways simultaneously. mdpi.com

Preclinical studies have shown that Inolitazone, in combination with paclitaxel (B517696), demonstrates additive antiproliferative activity in anaplastic thyroid cancer (ATC) cell cultures and inhibits tumor growth. medchemexpress.com A phase I clinical trial of this compound (Inolitazone) combined with paclitaxel in patients with ATC found the combination to be safe and tolerable. researchgate.net While the efficacy was modest, with one partial response and seven patients achieving stable disease, it provides a basis for further investigation. researchgate.net

Another phase II clinical trial was designed to evaluate the efficacy of Inolitazone in combination with paclitaxel in patients with advanced anaplastic thyroid cancer. clinicaltrials.govallianceforclinicaltrialsinoncology.orgmayo.edu The study aimed to determine if this combination could improve the confirmed response rate compared to paclitaxel alone. allianceforclinicaltrialsinoncology.org The potential for combining PPARγ agonists with other agents like retinoid X receptor (RXR) agonists has also been explored in a phase I study. patsnap.com

Exploration in New Cancer Types

While research on Inolitazone has shown promise in specific cancers like anaplastic thyroid cancer, there is significant potential for exploring its efficacy in other cancer types. patsnap.comnih.gov The anticancer effects of PPARγ agonists, such as inhibiting tumor growth and inducing apoptosis, have been observed in various cancer cell lines, including breast, gastric, lung, and prostate cancer. mdpi.comfrontiersin.org

The expression of PPARγ in different tumors, such as colorectal cancer and prostatic adenocarcinoma, suggests that Inolitazone could have therapeutic applications in these malignancies as well. mdpi.comfrontiersin.org For instance, high PPARγ expression has been associated with a good prognosis in colorectal cancer patients, where it inhibits cancer by regulating cell differentiation and the expression of cell cycle regulators. frontiersin.org The broad spectrum of action of TZDs, both dependent and independent of PPARγ, provides a strong rationale for investigating Inolitazone in a wider range of cancers. patsnap.commdpi.com

Advanced Preclinical Models for Efficacy and Safety

To better predict the clinical efficacy and safety of Inolitazone, the use of advanced preclinical models is crucial. patsnap.commdpi.com Traditional preclinical animal models and in vitro systems often have poor correlation with human physiology, leading to the failure of many drug candidates in clinical trials. mdpi.com

Advanced in vitro models, such as organoids and organ-on-a-chip (OOC) systems, can more closely mimic human physiology and provide deeper insights into a drug's toxicity profile and its effects on various signaling pathways. mdpi.com For Inolitazone, preclinical studies have utilized athymic nude mice with tumor cell implantations to demonstrate its dose-responsive tumor growth inhibition. medchemexpress.commedchemexpress.com Future research should leverage more sophisticated models, like patient-derived xenografts (PDX) and co-culture systems, to better understand the therapeutic potential and limitations of Inolitazone before moving to extensive clinical trials. mdpi.commayo.edu These advanced models can also aid in identifying potential biomarkers for patient stratification. mayo.edu

Translational Research and Clinical Trial Design

Translational research, which bridges the gap between basic science and clinical application, is essential for the successful development of Inolitazone as a cancer therapeutic. nih.gov This involves meticulously designed preclinical studies and well-planned clinical trials. nih.govnih.gov

Several clinical trials have been initiated to investigate Inolitazone (this compound). A phase II trial was designed to assess its combination with paclitaxel for advanced anaplastic thyroid cancer. clinicaltrials.govallianceforclinicaltrialsinoncology.orgmayo.edu Another phase II study looked at its use in patients with unresectable myxoid liposarcoma. patsnap.com A phase I trial explored its combination with the retinoid X receptor agonist bexarotene (B63655). patsnap.com

The design of these trials is critical. Options like randomized phase II designs, including those with a placebo control or discontinuation designs, can more effectively guide later-stage phase III trials. nih.gov An important aspect of these trials is the inclusion of exploratory translational analysis to associate biomarkers with clinical outcomes, which can help in personalizing treatment strategies. clinicaltrials.gov The ultimate goal of this translational approach is to ensure that promising preclinical findings for Inolitazone translate into safe and effective treatments for cancer patients. nih.govtrioncology.org

Development of Next-Generation Thiazolidinedione Derivatives

The development of next-generation thiazolidinedione (TZD) derivatives is focused on creating compounds with a better balance of therapeutic benefits and reduced side effects compared to earlier generations. e-dmj.org Research is centered on designing selective PPARγ modulators (SPPARγMs) that can differentiate between the beneficial and adverse signaling pathways of PPARγ. e-dmj.orgpatsnap.com

Key strategies in the development of these new agents include:

Partial Agonism: Creating molecules that only partially activate the PPARγ receptor, which may be sufficient to achieve the desired therapeutic effects on glucose metabolism and inflammation while avoiding the full activation that leads to side effects like weight gain and fluid retention. e-dmj.org

Selective Modulation: Developing compounds that selectively modulate PPARγ activity, for instance, by inhibiting post-translational modifications like phosphorylation, which is linked to insulin (B600854) resistance, without strongly promoting adipogenesis. patsnap.com

Dual and Pan-PPAR Agonists: Investigating compounds that act on multiple PPAR isoforms (α, δ, and γ) to address a wider range of metabolic issues simultaneously, such as dyslipidemia and insulin resistance. nih.gov

Hybrid Molecules: Synthesizing hybrid molecules that combine the TZD scaffold with other pharmacologically active moieties to target multiple pathways involved in a disease. researchgate.net

Several novel TZD derivatives are in various stages of preclinical and clinical evaluation for conditions like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers. patsnap.comsemanticscholar.org For example, lobeglitazone (B1674985) is a newer TZD that has shown similar glycemic efficacy to pioglitazone (B448) but at a lower dose. semanticscholar.orgnih.gov The overarching goal is to produce compounds with a wider therapeutic window and a more favorable risk-benefit profile. e-dmj.orgpatsnap.com

Table 1: Chemical and Physical Properties of Inolitazone

PropertyValueReference(s)
IUPAC Name 5-(4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzyl)thiazolidine-2,4-dione medkoo.com
Synonyms This compound, CS-7017, RS5444 nih.govmedkoo.com
Molecular Formula C27H26N4O4S nih.gov
Molecular Weight 502.6 g/mol nih.gov
Appearance White crystalline solid e-dmj.org
Solubility Sparingly soluble in water, methanol, ethanol, DMSO, and diethyl ether e-dmj.org
Melting Point 123–125 °C (for the core TZD structure) e-dmj.org

Table 2: In Vitro Activity of Inolitazone and Other Thiazolidinediones

CompoundIC50 for Growth Inhibition (nM)EC50 for PPARγ Activation (nM)Reference(s)
Inolitazone 0.81 medchemexpress.com
Rosiglitazone (B1679542) 7565 medchemexpress.com
Troglitazone 1412631 medchemexpress.com

Table 3: Pharmacokinetic Parameters of this compound (Inolitazone) from a Phase 1 Clinical Trial

Dose Level (orally, twice daily)Median Peak Blood Level (ng/mL)Reference(s)
0.15 mg8.6 researchgate.net
0.3 mg22.0 researchgate.net

Q & A

Q. What are the established molecular targets of Inolitazone, and how can researchers validate these targets experimentally?

To validate Inolitazone's molecular targets, employ in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify affinity. Follow with in silico docking simulations to predict binding sites, and validate via mutagenesis studies. For functional validation, use gene knockout or siRNA silencing in cell-based models to observe phenotypic changes .

Q. What standard assays are recommended for evaluating Inolitazone’s efficacy in preclinical models?

Use dose-response assays (e.g., IC50/EC50 determination) in cell lines relevant to the disease model. Pair this with pharmacokinetic studies (plasma half-life, bioavailability) in rodents. Ensure consistency in experimental conditions (e.g., pH, temperature) to reduce variability . Include controls for off-target effects via counter-screening against unrelated receptors .

Q. How can researchers address contradictions in reported cytotoxicity data for Inolitazone across studies?

Analyze methodological differences (e.g., cell line provenance, assay protocols, or compound purity). Replicate experiments under standardized conditions, and perform meta-analyses using statistical tools (e.g., random-effects models) to quantify heterogeneity. Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. viability assays) .

Advanced Research Questions

Q. How should researchers design experiments to investigate Inolitazone’s synergistic effects with other therapeutics?

Use factorial design experiments to test combinations, varying concentrations systematically. Apply the Chou-Talalay method to calculate combination indices (CI) and determine synergism/additivity/antagonism. Include mechanistic studies (e.g., transcriptomic profiling) to identify pathways modulated by the combination .

Q. What strategies are effective for resolving conflicting data on Inolitazone’s metabolic stability in different organ systems?

Conduct species- and tissue-specific metabolism studies using microsomal preparations or organ-on-a-chip systems. Employ metabolomics (LC-MS/MS) to track metabolite profiles. Compare results with in vivo biodistribution data, and apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. How can researchers optimize Inolitazone’s formulation for enhanced blood-brain barrier (BBB) penetration in neurological studies?

Test prodrug derivatives or nanoformulations (e.g., liposomes) in BBB models (e.g., MDCK-MDR1 monolayers). Measure permeability coefficients (Papp) and efflux ratios. Validate using in vivo imaging (MRI or PET) to quantify brain uptake. Iterate designs using quality-by-design (QbD) principles .

Q. What computational approaches are suitable for predicting Inolitazone’s off-target interactions?

Use chemoproteomics (thermal proteome profiling) or machine learning models trained on chemical similarity databases (e.g., ChEMBL). Validate predictions with high-throughput screening panels (e.g., Eurofins SafetyScreen44). Prioritize targets with clinical relevance to avoid redundant findings .

Methodological Considerations

  • Reproducibility: Document all experimental parameters (e.g., buffer composition, cell passage number) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Data Analysis: Apply rigorous statistical corrections (e.g., Benjamini-Hochberg for multiple comparisons) and share raw data via repositories like Zenodo or Figshare .
  • Ethical Compliance: Ensure animal studies follow ARRIVE guidelines, and disclose conflicts of interest in publications .

Q. Tables for Reference

Parameter Recommended Method Evidence
Target ValidationsiRNA silencing + docking simulations
Synergy AnalysisChou-Talalay combination index
Metabolic StabilityMicrosomal assays + PBPK modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.